Home > Products > Screening Compounds P33518 > Iganidipine hydrochloride
Iganidipine hydrochloride - 117241-46-0

Iganidipine hydrochloride

Catalog Number: EVT-270480
CAS Number: 117241-46-0
Molecular Formula: C28H40Cl2N4O6
Molecular Weight: 599.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Iganidipine hydrochloride is synthesized from various organic compounds and is classified as a pharmaceutical agent under the International Patent Classification (IPC) related to anti-inflammatory agents. Its chemical structure allows it to function effectively as a vasodilator, reducing blood pressure by relaxing vascular smooth muscle.

Synthesis Analysis

The synthesis of Iganidipine hydrochloride involves several key steps, typically starting from 3-hydroxypropionitrile and utilizing various reagents and catalysts. The process can be summarized as follows:

  1. Initial Reaction: 3-hydroxypropionitrile reacts with ketene dimer in the presence of an organic alkali catalyst, typically triethylamine. The reaction temperature is maintained between 30°C to 90°C for optimal yield over a period of 1 to 72 hours.
  2. Formation of Intermediates: The resulting compound undergoes further reactions with m-nitrobenzaldehyde and beta-amino ethyl crotonate, leading to the formation of several intermediates.
  3. Resolution: The intermediate is resolved using a chiral organic base, enhancing the optical purity of the final product.
  4. Final Steps: The final compound is synthesized through multiple reactions involving benzyl pyrrole alcohol and subsequent treatment with hydrochloric acid to yield Iganidipine hydrochloride .
Molecular Structure Analysis

Iganidipine hydrochloride has a complex molecular structure characterized by a dihydropyridine ring, which is essential for its pharmacological activity. The molecular formula is C21H26N2O5C_{21}H_{26}N_2O_5, and its molecular weight is approximately 386.44 g/mol.

  • Structural Features: The compound features:
    • A dihydropyridine core that facilitates calcium channel blockade.
    • Various functional groups including carboxylic acids and aromatic rings that contribute to its solubility and biological activity.

The three-dimensional conformation of Iganidipine allows it to effectively bind to calcium channels, inhibiting their activity.

Chemical Reactions Analysis

Iganidipine hydrochloride participates in several chemical reactions typical for dihydropyridine derivatives:

  • Dehydrogenation: Under oxidative conditions, Iganidipine can be converted into pyridine derivatives, which may affect its stability and efficacy.
  • Hydrolysis: The presence of water can lead to hydrolytic degradation, impacting the compound's shelf life and potency.
  • Photodegradation: Exposure to light can induce structural changes in Iganidipine, necessitating careful storage conditions to preserve its integrity .
Mechanism of Action

The primary mechanism of action for Iganidipine hydrochloride involves blocking L-type calcium channels located in vascular smooth muscle cells. By inhibiting calcium influx:

  • Vasodilation: The relaxation of vascular smooth muscle leads to decreased peripheral resistance, thereby lowering blood pressure.
  • Cardiac Effects: It may also reduce myocardial oxygen demand by decreasing heart contractility.

These pharmacodynamic effects make Iganidipine an effective agent in managing hypertension and related cardiovascular conditions .

Physical and Chemical Properties Analysis

Iganidipine hydrochloride exhibits several important physical and chemical properties:

  • Solubility: It is highly soluble in water due to its ionic nature when in hydrochloride form, which enhances its bioavailability.
  • Stability: The compound's stability can be affected by factors such as pH, temperature, and light exposure.
  • Melting Point: Specific melting point data indicates thermal stability under controlled conditions.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Iganidipine hydrochloride has several significant applications in medicine:

  • Hypertension Treatment: It is primarily used as an antihypertensive agent due to its efficacy in lowering blood pressure through vasodilation.
  • Cardiovascular Health: Its ability to reduce myocardial oxygen demand makes it beneficial for patients with certain cardiac conditions.
  • Research Applications: Ongoing studies explore its potential use in treating other conditions related to calcium channel dysregulation.
Chemical and Pharmacological Profile of Iganidipine Hydrochloride

Structural Characterization and Synthesis Pathways

Iganidipine hydrochloride (NKY-722) is a dihydropyridine (DHP) calcium channel blocker characterized by its ester-linked side chains and aromatic nitro group. Its chemical structure includes a 1,4-dihydropyridine core with a meta-nitrophenyl substituent at position 4, a methyl ester at position 5, and a tert-butylaminoethyl ester at position 3. The hydrochloride salt form enhances its solubility and crystallinity. The diphenylpiperazine moiety attached via an alkyl chain contributes to its high lipophilicity and membrane-binding affinity [5] [10].

Synthesis Pathways:

  • Key Intermediate: Prepared via Hantzsch condensation between 3-nitrobenzaldehyde, diketene (or methyl acetoacetate), and 2-tert-butylaminoethyl acetoacetate under acidic conditions [1].
  • Acylation Step: The piperazine derivative is introduced through nucleophilic substitution, requiring aprotic solvents like tetrahydrofuran and catalysts such as 4-dimethylaminopyridine (DMAP) [6].
  • Salt Formation: Final hydrochloridation uses hydrogen chloride gas in ethyl acetate, yielding crystals purified via recrystallization from methanol/diisopropyl ether mixtures (purity >99.5%) [1].

Table 1: Key Structural Features of Iganidipine Hydrochloride

Structural ComponentRole in PharmacologyChemical Properties
1,4-Dihydropyridine coreCalcium channel bindingRedox-active; sensitive to light
meta-Nitrophenyl groupElectron-withdrawing modulatorEnhances voltage-dependent blockade
Diphenylpiperazine moietyTissue distribution anchorHigh lipophilicity (logP >5)
Tert-butylaminoethyl esterSolubilizing groupHydrolytically stable at physiological pH

Mechanism of Action: Calcium Channel Blockade Dynamics

L-Type vs. T-Type Calcium Channel Selectivity

Iganidipine exhibits dual blockade of L-type (Cav1.2) and T-type (Cav3.2) voltage-gated calcium channels. It binds to L-type channels with 5–10-fold higher affinity (IC₅₀ ~1–5 nM) than T-type channels (IC₅₀ ~15–30 nM), attributed to its diphenylpiperazine side chain. This side chain penetrates deeper into the pore of L-type channels, stabilizing the inactivated state and prolonging dissociation kinetics. T-type blockade requires higher concentrations but contributes to vasodilation in renal arterioles [3] [7].

Vascular vs. Cardiac Tissue Specificity

Iganidipine demonstrates >300-fold selectivity for vascular smooth muscle over cardiac myocytes:

  • Vascular Effects: Potent inhibition of calcium influx in resistance arterioles (IC₅₀ = 0.8 nM), reducing peripheral vascular resistance without compensatory tachycardia.
  • Cardiac Sparing: Minimal effects on atrioventricular conduction or contractility at therapeutic doses due to slow receptor dissociation kinetics and high membrane partitioning. This tissue specificity stems from its lipophilicity, which favors distribution into lipid-rich vascular membranes over aqueous cardiac environments [2] [8].

Table 2: Calcium Channel Subtype Selectivity Profile

Channel TypeTissue DistributionIganidipine IC₅₀Functional Consequence
L-type (Cav1.2)Vascular smooth muscle0.8–1.2 nMSystemic vasodilation
L-type (Cav1.2)Cardiomyocytes250–300 nMNegligible negative inotropy
T-type (Cav3.2)Afferent renal arterioles15–20 nMRenal vasodilation; natriuresis
T-type (Cav3.2)Sinoatrial node>500 nMNo heart rate modification

Pharmacokinetics and Metabolic Pathways

CYP3A4-Mediated Biotransformation

Iganidipine undergoes extensive first-pass metabolism primarily via hepatic CYP3A4:

  • Primary Metabolites: Pyridine derivatives (oxidation of the DHP ring; 40–50% of dose) and diphenylmethane fragments (hydrolytic cleavage; 25–30% of dose).
  • Reaction Kinetics: Michaelis-Menten constants (Kₘ) for oxidation are 18 μM, with intrinsic clearance (Vₘₐₓ/Kₘ) of 0.35 mL/min/mg.
  • Drug Interactions: Strong CYP3A4 inhibitors (ketoconazole, grapefruit juice) increase AUC by 8–15-fold, necessitating dose reduction [3] [8] [10].

Protein Binding and Tissue Distribution

  • Plasma Binding: >98% bound to albumin and α₁-acid glycoprotein, restricting free plasma concentrations to <2 nM.
  • Tissue Distribution: Volume of distribution (Vd) = 25–30 L/kg due to high lipid solubility. Accumulates in vascular membranes (arteriolar partition coefficient: 12,500 vs. plasma) and renal tissues.
  • Elimination: Half-life = 7–10 hours; excreted as metabolites in feces (60–65%) and urine (30–35%) [5] [8].

Structure-Activity Relationship (SAR) of Dihydropyridine Derivatives

Iganidipine’s pharmacophore adheres to classical DHP SAR principles with critical modifications:

Essential Moieties:

  • DHP Core: Non-aromatic 1,4-DHP ring enables redox-dependent calcium blockade.
  • Ortho-NO₂ Phenyl Group: Enhances receptor affinity by stabilizing the twisted-boat conformation of the DHP ring. Removal reduces potency by 90% [9].

Variable Regions:

  • Ester Optimization: Replacement of methyl ester with bulky tert-butylaminoethyl ester increases T-type blockade (3-fold higher renal vasodilation vs. nifedipine).
  • Side Chain Influence: The diphenylpiperazine terminus extends duration of action by:
  • Increasing membrane retention (lipophilicity logD₇.₄ = 4.9)
  • Slowing systemic clearance (t₁/₂ = 8–10 hours vs. 2 hours for nifedipine) [4] [6].

Lipophilicity-Activity Relationship:Increasing alkyl chain length at position 3 correlates with enhanced tissue penetration and prolonged receptor occupancy. Iganidipine’s C4 side chain length (4 atoms between DHP core and piperazine) optimizes vascular selectivity while minimizing cardiac effects [4] [9].

Table 3: Impact of Structural Modifications on DHP Pharmacology

Structural FeatureModificationEffect on ActivityExample Compound
C4 Aryl Groupmeta-NO₂ phenylHigh L/T-type blockadeIganidipine
C4 Aryl GroupUnsubstituted phenyl10× lower potencyNifedipine
C3 EsterLinear alkyl chainShort durationNitrendipine
C3 EsterBranched aminoalkylRenal vasodilationManidipine
C5 EsterMethylRapid hydrolysisFelodipine
N1 SubstituentDiphenylpiperazineMembrane retention >24hLercanidipine

Compound Names Mentioned:

  • Iganidipine hydrochloride
  • Nifedipine
  • Manidipine
  • Felodipine
  • Lercanidipine
  • Nitrendipine

Properties

CAS Number

117241-46-0

Product Name

Iganidipine hydrochloride

IUPAC Name

5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride

Molecular Formula

C28H40Cl2N4O6

Molecular Weight

599.5 g/mol

InChI

InChI=1S/C28H38N4O6.2ClH/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36;;/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3;2*1H

InChI Key

PJGTYHKZUAHNHC-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl

Synonyms

1,4-dihydro 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2,2-dimethyl-3-(4-(2-propenyl)-1-piperazinyl)propyl methyl ester
NKY 722
NKY-722

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.